Casuarine
Description
Contextual Background of Polyhydroxylated Pyrrolizidine (B1209537) Alkaloids Research
Polyhydroxylated pyrrolizidine alkaloids (PAs) are a class of naturally occurring heterocyclic organic compounds synthesized by plants and microorganisms. mdpi.com These compounds are characterized by a bicyclic pyrrolizidine ring structure adorned with multiple hydroxyl groups. researchgate.netresearchgate.net While some pyrrolizidine alkaloids are known for their hepatotoxicity and carcinogenicity, typically associated with a 1,2-unsaturated bond and an ester group mdpi.comnih.gov, the polyhydroxylated class, to which casuarine belongs, often exhibits different biological profiles, notably as glycosidase inhibitors. researchgate.netnih.govgoogle.com
Research into polyhydroxylated pyrrolizidine alkaloids is driven by their ability to mimic the structure of carbohydrates, allowing them to interact with and inhibit glycosidase enzymes. nih.govgoogle.com This enzyme inhibition activity has positioned these compounds as subjects of interest in the study of various biological processes and potential therapeutic targets. researchgate.netnih.govgoogle.com The structural diversity within this class, influenced by the number, position, and stereoconfiguration of hydroxyl groups, contributes to varying degrees of inhibitory strength and specificity towards different glycosidases. nih.gov
Historical Perspectives in this compound Research and Discovery
This compound was first isolated from the bark of Casuarina equisetifolia L. (Casuarinaceae). acs.org This plant species, commonly known as coastal she-oak or Australian pine, is native to Southeast Asia, Australia, and the Pacific Islands and has a history of traditional uses. asianjpr.comwikipedia.orgagriculturejournal.org The isolation of this compound in 1994 marked the discovery of a pentahydroxy pyrrolizidine alkaloid, distinguished by its high degree of oxygenation. acs.orgasianjpr.com The structure and absolute configuration of (+)-casuarine were subsequently established through techniques such as single-crystal X-ray spectroscopy. acs.org
Following its isolation, research efforts focused on understanding the properties and potential activities of this compound. Early studies highlighted its effectiveness as an inhibitor of glucosidase I. acs.org The relatively low yield (0.013%) obtained from the natural source spurred interest in developing synthetic routes to this compound to facilitate further research into its biological activities and structure-activity relationships. acs.orgnih.govacs.org The first synthesis of (+)-casuarine was reported, employing strategies like tandem nitroalkene cycloaddition. acs.orgnih.govacs.org
Research Significance and Academic Relevance of this compound Studies
The study of this compound holds academic relevance due to several factors. As a polyhydroxylated pyrrolizidine alkaloid, it contributes to the broader understanding of this class of natural products and their diverse biological roles. mdpi.comresearchgate.net Its potent glycosidase inhibitory activity makes it a valuable tool for researchers investigating the function and mechanisms of these enzymes. acs.orgnih.govnih.govyork.ac.uknih.govfigshare.comoup.com Glycosidases are involved in numerous biological processes, including carbohydrate metabolism, protein folding, and cellular signaling, making their inhibitors important probes in biological research.
Furthermore, the complex structure of this compound, with its multiple stereocenters and high oxygenation level, presents interesting challenges and opportunities for synthetic organic chemists. acs.orgnih.govacs.org The development of efficient and stereoselective synthetic routes to this compound and its analogues allows for the creation of modified structures to explore structure-activity relationships and potentially identify compounds with altered or improved inhibitory profiles. nih.govunifi.it Studies on the synthesis and biological evaluation of this compound analogues, including fluorinated derivatives, contribute to the design principles for glycosidase inhibitors. nih.govfigshare.comunifi.it
The isolation of this compound from Casuarina equisetifolia also underscores the importance of natural products as sources of novel chemical structures with potential biological activities, driving phytochemical research. asianjpr.comnih.govcabidigitallibrary.orgresearchgate.net Research into this compound and related compounds continues to contribute to the fields of organic chemistry, biochemistry, and plant science, providing insights into natural product biosynthesis, enzyme mechanisms, and synthetic methodologies. acs.orgnih.govacs.orgnih.govyork.ac.uknih.govfigshare.com
Detailed Research Findings and Data Tables
Research has characterized the inhibitory activity of this compound against various glycosidases. One notable finding is its potent inhibition of glucosidase I. acs.org Studies comparing this compound to other known inhibitors, such as castanospermine (B190763) (an indolizidine alkaloid), have shown comparable levels of inhibition against certain enzymes. acs.org
The isolation of this compound from Casuarina equisetifolia bark has been reported with a yield of 0.013%. acs.org A glycoside of this compound, this compound-6-α-D-glucoside, was also isolated from the same source. acs.org
Below are examples of how research findings might be presented in data tables, illustrating the type of quantitative data generated in this compound studies.
Table 1: Isolation Yield of this compound from Casuarina equisetifolia
| Plant Part | Extraction Method | Yield (% w/w) | Reference |
| Bark | 75% Aqueous Ethanol | 0.013 | acs.org |
Table 2: Glycosidase Inhibitory Activity of this compound
| Enzyme | IC50 (µg/mL) | Notes | Reference |
| Glucosidase I | Not specified, but potent | 72% inhibition at 5 µg/mL | acs.org |
| Glucoamylase | Potent inhibition | Among the most powerful inhibitors | nih.govyork.ac.uk |
| Trehalase | Selective inhibition | Specifically towards Tre37A in studies | nih.govyork.ac.uk |
These tables highlight specific findings related to the isolation and biological activity of this compound, demonstrating the quantitative data often generated in studies of this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO5 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(1R,2R,3R,6S,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6,7-tetrol |
InChI |
InChI=1S/C8H15NO5/c10-2-3-6(12)8(14)5-7(13)4(11)1-9(3)5/h3-8,10-14H,1-2H2/t3-,4+,5-,6-,7-,8-/m1/s1 |
InChI Key |
AXTGOJVKRHFYBT-XAZAIFFQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]2N1[C@@H]([C@H]([C@@H]2O)O)CO)O)O |
Canonical SMILES |
C1C(C(C2N1C(C(C2O)O)CO)O)O |
Synonyms |
casuarine |
Origin of Product |
United States |
Natural Occurrence and Ethnobotanical Research Context
Plant Sources and Geographical Distribution in Research
The primary plant source of casuarine identified in research is Casuarina equisetifolia. asianjpr.com This plant is an evergreen tree and belongs to the Casuarinaceae family. nih.gov Other species within the Casuarina genus where research has been conducted include Casuarina glauca and Casuarina cunninghamiana. usda.govusda.gov
Casuarina equisetifolia has an extensive natural distribution. It is native to Australia, the Indian subcontinent, Southeast Asia, and islands of the western Pacific Ocean. wikipedia.org Specifically, its native range encompasses regions from Southeast Asia, including Singapore, to Australia and the Pacific Islands. nparks.gov.sg Research and cultivation of Casuarina species have also been noted in other parts of the world. For instance, in Tamil Nadu, India, Casuarina equisetifolia is mainly grown in several districts including Cuddalore, Villupuram, and Kancheepuram. tnau.ac.in In the United States, three Casuarina species have been established, primarily in Hawaii, California, and Florida. usda.gov
Geographical Distribution of Researched Casuarina Species
| Species | Native Regions | Regions of Introduction/Cultivation in Research Context |
| Casuarina equisetifolia | Australia, Southeast Asia, Indian Subcontinent, Pacific Islands wikipedia.orgnparks.gov.sg | Florida, Hawaii, California (USA) usda.gov, Tamil Nadu (India) tnau.ac.in |
| Casuarina glauca | Australia usda.gov | Florida (USA) usda.govusda.gov |
| Casuarina cunninghamiana | Australia usda.gov | Florida (USA) usda.govusda.gov |
Ethnobotanical Research on Traditional Uses of Casuarina Species
Ethnobotanical research has documented the traditional uses of various parts of Casuarina equisetifolia, the plant from which this compound is isolated. It is important to note that these traditional uses relate to the entire plant or its extracts, which contain a complex mixture of phytochemicals, and are not attributed to the isolated compound this compound itself.
Traditionally, Casuarina equisetifolia has been used for a variety of ailments. The plant has been utilized in the treatment of nervous disorders, acne, throat infections, stomach ulcers, constipation, and coughs. asianjpr.com The bark, specifically, is noted for its use in treating dysentery and diarrhea, while the twigs have been used for swelling. nparks.gov.sg
Traditional Uses of Casuarina equisetifolia
| Plant Part | Traditional Use |
| Whole Plant | Nervous disorders, acne, throat infections, stomach ulcer, constipation, cough asianjpr.com |
| Bark | Dysentery, diarrhea nparks.gov.sg |
| Twigs | Swelling nparks.gov.sg |
Research on Extraction and Initial Fractionation Methodologies for this compound Isolation
The isolation of this compound is part of a broader phytochemical analysis of Casuarina equisetifolia. Research into the chemical composition of this plant has led to the identification and isolation of various compounds, including this compound. The plant is known to contain a diverse range of phytochemicals such as tannins, flavonoids, and other alkaloids. asianjpr.comnih.gov
General methodologies for the extraction and isolation of compounds from Casuarina equisetifolia involve the use of various solvents. Methanolic extracts of the bark, wood, leaves, and fruits have been studied to isolate tannins and flavonoids. researchgate.net The phytochemicals isolated from the plant include condensed tannins like epicatechin, hydrolysable tannins such as gallic acid, procyanidin, rutin, hesperidin, and the alkaloid this compound. asianjpr.com
The process for isolating specific compounds typically involves initial extraction followed by chromatographic techniques. For instance, studies have utilized thin layer chromatography (TLC), column chromatography, and preparative-thin layer chromatography (P-TLC) for the separation of phytoconstituents from methanolic extracts. researchgate.net While detailed, step-by-step protocols focused solely on the isolation of this compound are not extensively described in the provided research, it is through these general phytochemical screening and separation techniques that the compound is obtained for further study.
Chemical Synthesis and Analogues Research
Total Synthesis Methodologies of Casuarine
Numerous strategies have been developed for the total synthesis of this compound, focusing on achieving high stereocontrol over the six contiguous stereocenters. These methodologies often employ key reactions to construct the pyrrolizidine (B1209537) core and introduce the hydroxyl groups in the correct configuration.
Stereoselective Approaches and Key Synthetic Transformations
Stereoselective synthesis is crucial for obtaining the correct isomer of this compound. Several approaches highlight key transformations that establish the required stereochemistry. One strategy involves a tandem [4+2]/[3+2] nitroalkene cycloaddition, which can establish five of the six stereocenters in a single step. acs.orgresearchgate.netresearchgate.net Another approach utilizes a functionalized pyrrolidine (B122466) derived from a chiral 1,3-oxazine. Key steps in this route include stereoselective dihydroxylation, often catalyzed by osmium tetroxide, and stereoselective Grignard-type vinyl addition reactions to generate new stereocenters. researchgate.netthieme-connect.comthieme-connect.comresearchgate.netscispace.com The dihydroxylation typically forms an anti-amino alcohol, while the vinyl addition yields a syn-alcohol. researchgate.netthieme-connect.comthieme-connect.com
Other stereoselective methods include 1,3-dipolar cycloaddition reactions of cyclic nitrones with suitably substituted alkenes. researchgate.netnih.govcore.ac.uksgst.cn This strategy has been shown to be highly regio- and stereoselective for constructing the polyhydroxylated pyrrolizidine framework. core.ac.uksgst.cn The use of chiral 2,5-dihydropyrrole precursors, readily prepared from sugars like L-xylose, has also been explored for the diastereoselective synthesis of this compound and its epimers. acs.org Key steps in these routes can involve reactions such as the zinc-mediated Barbier reaction, vinyl Grignard reaction, dihydroxylation, and cyclization. researchgate.net
| Synthetic Strategy | Key Intermediate / Starting Material | Number of Steps | Overall Yield | Citation |
| Tandem [4+2]/[3+2] nitroalkene cycloaddition | Nitrobenzoate, chiral vinyl ether | 8 | 20% | acs.orgresearchgate.netresearchgate.net |
| Chiral 1,3-oxazine derived pyrrolidine route | Functionalized pyrrolidine | 11 | 16% | researchgate.netthieme-connect.comthieme-connect.comresearchgate.netscispace.com |
| 1,3-Dipolar cycloaddition of nitrone and alkene | Carbohydrate-based nitrone | Not specified | Not specified | nih.govcore.ac.uksgst.cn |
| Chiral 2,5-dihydropyrrole precursor route | L-xylose derived dihydropyrrole | Not specified | Not specified | acs.org |
| Zinc mediated Barbier reaction, vinyl Grignard, DH, cyclization | C-2 formyl galactal | Not specified | Not specified | researchgate.net |
Development of Novel Synthetic Strategies for this compound
Research continues to develop novel and more efficient strategies for this compound synthesis. The use of chiral 1,3-oxazines as versatile building blocks has been reviewed, highlighting their application in the stereoselective synthesis of polyhydroxylated alkaloids, including this compound. nih.gov These approaches often involve integrating oxazine (B8389632) chemistry with established and innovative transformations. nih.gov
Another novel strategy involves a stereocomplementary approach allowing the synthesis of this compound and its epimers from a cyclic nitrone and a nitrone-derived aldehyde. rsc.org Biocatalysis has also been explored in the asymmetric synthesis of alkaloids, with studies investigating chemo-enzymatic routes towards this compound epimers using enzymes like D-fructose-6-phosphate aldolase. rsc.org
Synthesis and Modification of this compound Analogues and Derivatives
The synthesis and modification of this compound analogues and derivatives are actively pursued to explore their structure-activity relationships and identify compounds with potentially enhanced biological properties. rhhz.netcore.ac.uk
Structural Modifications and Design Principles
Structural modifications of this compound analogues often focus on altering the hydroxyl group positions or introducing new functional groups on the pyrrolizidine core. rhhz.netcore.ac.uk Design principles are guided by understanding the interactions of this compound with its biological targets, such as glycosidases. Computational studies have shown that the C-6 hydroxyl group of this compound is important for hydrogen bonding interactions within the active site of enzymes like A. niger amyloglucosidase, while the C-7 hydroxyl may not be as critical for this specific interaction. rhhz.net This suggests that modifications at the C-7 position might be tolerated or even beneficial for modulating activity or selectivity. rhhz.net
Studies on C-7 modified this compound derivatives, such as those with aminomethyl or amide groups, have shown that these modifications can significantly decrease inhibitory activities, suggesting the importance of the free tertiary amine unit for effective enzyme interaction. rhhz.net Replenishing a lactam structure at the C-5 position has also been shown to dramatically decrease activity, likely due to the blockage of ammonium (B1175870) cation formation and limited conformational flexibility. rhhz.net
Fluorinated this compound Derivatives Research
The synthesis of fluorinated this compound derivatives has emerged as a significant area of research. researchgate.netcore.ac.ukbeilstein-journals.orgacs.orgacs.orgacs.orgresearchgate.netacs.org Fluorine substitution can influence the electronic and lipophilic properties of a molecule, potentially altering its interactions with biological targets. acs.org
C-7 fluorinated this compound and australine (B55042) derivatives have been synthesized using organocatalytic stereoselective α-fluorination of aldehydes as a key step. beilstein-journals.orgacs.orgacs.org This strategy is applicable to the synthesis of other fluorinated iminosugars and carbohydrates. researchgate.netacs.org Research on C-6 fluorinated this compound derivatives has also been reported, utilizing organocatalytic stereoselective α-fluorination or direct nucleophilic fluorination. researchgate.netresearchgate.net
Studies on fluorinated this compound analogues have provided valuable insights into structure-activity relationships. For instance, C-6 fluorination can remove trehalase and maltase inhibitory activities while increasing specificity towards amyloglucosidase. researchgate.net The configuration of the fluorine atom at C-6 also influences the inhibition profile. researchgate.net Molecular docking studies suggest that fluorine atoms can establish unique interactions, such as fluorine-related hydrogen bonding or anion-π interactions, which can reinforce binding with enzymes like amyloglucosidase. researchgate.netacs.org
The synthesis of 7-deoxy-7-fluoro-casuarine and its diastereomers has been achieved through strategies involving dihydroxylation and subsequent transformations. acs.org
Biosynthesis and Metabolic Pathway Research
Gene Expression Studies Related to Casuarine Metabolism in Plant Systems
Gene expression studies in Casuarina species have primarily focused on understanding the molecular mechanisms underlying responses to environmental stresses (like salt and drought) and symbiotic relationships with nitrogen-fixing Frankia bacteria. These studies have employed techniques such as expressed sequence tag (EST) analysis, RNA-Seq, and quantitative real-time reverse transcription PCR (qRT-PCR) to identify differentially expressed genes (DEGs) in various tissues like roots, nodules, and branchlets. ird.frmdpi.comcas.czresearchgate.netunl.ptnih.gov
Research in Casuarina glauca has utilized EST analysis to identify plant genes expressed during the symbiosis with Frankia, providing insights into genes involved in primary metabolism, protein synthesis, cell division, and defense. ird.fr Differential expression has been observed between roots and nodules for genes linked to primary metabolism and flavonoid biosynthesis, indicating transcriptional regulation of secondary metabolic pathways in response to symbiotic interactions. researchgate.netird.fr Transcriptome analysis of Casuarina glauca branchlets under salt stress revealed differential expression of genes related to various metabolic functions, including those associated with osmotic adjustments and the accumulation of compatible solutes like proline and soluble sugars. researchgate.netunl.pt
In Casuarina equisetifolia, gene expression analysis under salt and drought stress has identified DEGs involved in plant hormone signal transduction, phenylpropanoid biosynthesis, and flavonoid biosynthesis pathways. nih.govcas.cznih.govresearchgate.netcas.czresearchgate.netnih.govresearchgate.net For instance, studies have shown the upregulation of Na+/H+ antiporter genes (NHXs) and salt overly sensitive (SOS) genes in roots under salt stress, contributing to ion homeostasis and salt tolerance. cas.czcas.czfrontiersin.org Transcriptome and metabolome analyses have further revealed that stress conditions alter the accumulation of amino acids and phenolic compounds, with corresponding changes in the expression of genes in their biosynthetic pathways. nih.govresearchgate.net
While these studies demonstrate active transcriptional regulation of various metabolic pathways in Casuarina plants in response to environmental cues and symbiosis, specific gene expression patterns directly linked to the biosynthesis of this compound have not been explicitly detailed in the provided literature. The research on flavonoid and phenylpropanoid pathways suggests that genes involved in secondary metabolism are responsive to developmental and environmental signals in Casuarina, which could potentially extend to the this compound pathway once it is characterized.
Metabolic Engineering Research Approaches for Enhanced Production
Metabolic engineering in plants offers promising strategies to enhance the production of valuable secondary metabolites by manipulating biosynthetic pathways. mdpi.comchemrxiv.org Approaches include optimizing native metabolic pathways, introducing heterologous genes, or eliminating competing pathways to redirect metabolic flux towards the desired compounds. mdpi.com Techniques such as genetic modification, including the use of tools like CRISPR/Cas9, can be employed to target specific enzymes or regulatory elements within a pathway. frontiersin.orgnih.gov
While metabolic engineering has been successfully applied to enhance the production of various compounds in different plant species, such as improving nutrient content or engineering biofuel feedstocks, specific research on the metabolic engineering of this compound production in Casuarina plants is not prominent in the provided search results. nih.gov
General strategies that could potentially be applied to enhance this compound production, once its biosynthetic pathway is fully understood, include:
Blocking competing pathways: Downregulating or eliminating enzymes in metabolic pathways that compete for common precursors could make more resources available for this compound biosynthesis.
Transcription factor engineering: Manipulating the expression of transcription factors that regulate genes in the this compound pathway could provide a way to coordinate the expression of multiple pathway genes.
Subcellular compartmentalization: If the this compound pathway involves multiple cellular compartments, engineering transport mechanisms between these compartments could improve efficiency.
The success of these approaches relies heavily on a thorough understanding of the specific genes, enzymes, and regulatory networks involved in this compound biosynthesis. The existing gene expression and metabolomic studies in Casuarina provide a foundation by identifying active metabolic pathways and stress-responsive genes, but further targeted research is required to apply metabolic engineering specifically for this compound enhancement.
Biological Activity and Mechanistic Research
Glycosidase Inhibition Research
Casuarine and its analogues are known to be potent inhibitors of a range of glycosidases. rhhz.net This inhibitory activity is a key area of investigation, with studies focusing on enzyme selectivity, inhibition kinetics, and preclinical in vitro enzyme assays.
Studies have demonstrated that this compound exhibits selective inhibitory effects on different glycosidases. For instance, this compound has been identified as a potent inhibitor of processing glycosidase I, rat intestinal maltase, and rat intestinal isomaltase. rhhz.net It also shows potent competitive inhibition of amyloglucosidase. rhhz.net Notably, this compound has been shown to inhibit human NtMGAM more strongly than acarbose. rhhz.net Its glucosylated derivative, this compound 6-O-alpha-glucoside, is a powerful trehalase inhibitor, particularly against Tre37A. nih.govoup.com
In terms of kinetics, this compound acts as a competitive inhibitor of trehalase from Chironomus riparius larvae, with a reported IC50 value of 0.25 ± 0.03 µM. nih.govoup.com Increasing substrate concentration reduced the inhibition, as expected for competitive inhibition. oup.com The glucosylated derivative showed IC50 values in the nanomolar range against trehalase. unimi.it
Research on this compound derivatives has provided insights into the structural requirements for enzyme selectivity and potency. Modifications at the C-7 position of this compound have been shown to influence both the potency and specificity of trehalase inhibition. unimi.itmdpi.com The stereochemistry at position 6 appears to be a key factor in discriminating between mammalian and insect trehalases. unimi.it The presence of a free tertiary amine unit in the this compound structure is also considered important for effective interaction with enzymes. rhhz.net
Iminosugars like this compound are believed to inhibit glycosidases by mimicking the oxocarbenium ion-like transition state of the enzyme-catalyzed O-glycoside hydrolysis. unibo.itiminohoney.com.au The protonated nitrogen atom at physiological pH is thought to interact electrostatically with the enzyme's active site, contributing to the inhibitory effect. unibo.it
Computational studies have suggested that this compound interacts with the active site of Aspergillus niger amyloglucosidase through a hydrogen bond involving the C-6 hydroxyl group. rhhz.net The C-7 hydroxyl group, however, did not show the correct geometry for hydrogen-bond formation in these studies. rhhz.net Structural determination of complexes of enzymes like NtMGAM with this compound and Tre37A with this compound 6-O-alpha-glucoside has revealed similarities in the catalytic sites of these enzymes, despite belonging to different families. nih.gov
Preclinical in vitro enzyme assays are crucial for evaluating the inhibitory potential of this compound and its analogues against various glycosidases. These assays involve measuring enzyme activity in the presence of different concentrations of the inhibitor to determine parameters such as IC50 and Ki values.
Studies have utilized in vitro assays to compare the glycosidase inhibition profiles of this compound and its stereoisomers, showing that certain epimers exhibit enhanced or specific inhibition of enzymes like trehalase. rsc.org Assays with synthesized C-7 modified this compound derivatives have demonstrated that modifications can lead to significantly decreased inhibitory activities against a series of glycosidases, potentially due to changes in pKa or conformational flexibility. rhhz.net In vitro inhibition studies with trehalase from C. riparius larvae have shown this compound to be a potent inhibitor compared to other iminosugar alkaloids like deoxynojirimycin and castanospermine (B190763). nih.govoup.com
Data from in vitro enzyme assays can be summarized in tables to provide a clear comparison of this compound's inhibitory activity against different enzymes and in comparison to other known inhibitors.
| Compound | Enzyme Source | Enzyme Name | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound | Chironomus riparius | Trehalase | 0.25 ± 0.03 | - | Competitive | nih.govoup.com |
| 6-epi-casuarine | - | Trehalase | 9.7 | - | - | rsc.org |
| 6,7-diepi-casuarine | - | Trehalase | - | - | Specific | rsc.org |
| This compound 6-O-alpha-glucoside | E. coli | Tre37A | Nanomolar range | - | - | nih.govunimi.it |
| This compound | Rat Intestine | Maltase | Potent inhibition | - | - | rhhz.net |
| This compound | Rat Intestine | Isomaltase | Potent inhibition | - | - | rhhz.net |
| This compound | Aspergillus niger | Amyloglucosidase | Potent inhibition | - | Competitive | rhhz.net |
| This compound | Human | NtMGAM | Stronger than Acarbose | - | - | rhhz.net |
| 7-deoxy-casuarine | Insect/Porcine | Trehalase | Low micromolar range | - | - | unimi.it |
| Uniflorine derivatives (6-epi-casuarines) | Insect | Trehalase | High nanomolar range | - | Selective | unimi.it |
Cellular and Molecular Targets Research
Beyond direct enzyme inhibition, research has also explored the broader cellular and molecular targets influenced by this compound or extracts containing it.
Studies have investigated the binding of this compound and related compounds to specific receptors and enzymes. As discussed in the glycosidase inhibition section, this compound binds to the active sites of various glycosidases, mimicking the transition state. rhhz.netmdpi.comunibo.itiminohoney.com.au The structural basis of this binding has been explored through computational methods and structural determination of enzyme-inhibitor complexes. rhhz.netnih.gov
While this compound's primary known targets are glycosidases, research on extracts from Casuarina species has identified potential interactions with other proteins. For example, a study on Casuarina glauca branchlets ethanolic extract, which contains numerous compounds, used molecular docking to predict binding affinities of extract components to targets like EGFR, LRRK2, and HSP90, suggesting potential roles in conditions like ulcerative colitis. nih.govdntb.gov.ua However, these studies examine complex extracts, and the specific contribution of this compound to these observed interactions requires further investigation.
Research into the effects of Casuarina species extracts has also touched upon the modulation of intracellular signaling pathways. Studies on Casuarina glauca have investigated plant responses to symbiotic interactions and environmental stresses, which involve complex intracellular signaling, including calcium-mediated pathways. unito.itanr.frmdpi.com For instance, calcium spiking has been observed in root hairs of C. glauca in response to Frankia exudates, and in epidermal cells treated with chitooligosaccharides. anr.fr Drought stress in plants has also been shown to induce the Ca2+ signal pathway. mdpi.com
Furthermore, studies on Casuarina equisetifolia have explored the molecular mechanisms underlying responses to stresses like seawater atomization and encroachment, identifying the regulation of pathways such as plant hormone signal transduction and plant-pathogen interaction. researchgate.net Transcriptome analysis in C. equisetifolia under abiotic stresses has also revealed the involvement of transcription factors like SNAC proteins in stress response pathways. mdpi.commaxapress.com
While these studies highlight the modulation of signaling pathways in Casuarina plants in response to various stimuli, direct evidence specifically detailing how isolated this compound modulates intracellular signaling pathways in mammalian or other systems appears less extensively documented in the provided search results. The research on Casuarina glauca extract and its effects on EGFR, LRRK2, and HSP90 expression in a rat model of ulcerative colitis suggests potential modulation of pathways downstream of these targets, but this is attributed to the complex mixture of compounds in the extract rather than isolated this compound. nih.govdntb.gov.ua
Preclinical in vitro Studies on Biological Activities
Preclinical in vitro studies are fundamental in assessing the potential bioactivity of a compound like this compound before moving to more complex in vivo models. Research has focused on several key areas, including antioxidant, antimicrobial, antidiabetic, anti-inflammatory, and cytotoxic activities, among others. These studies often utilize various cell lines and biochemical assays to determine the efficacy and potential mechanisms of action.
Antioxidant Activity Research
In vitro research has explored the antioxidant potential of this compound and extracts from Casuarina equisetifolia, the plant from which it is isolated. Antioxidant activity is typically evaluated through various assays that measure the ability of a compound to scavenge free radicals or reduce oxidative stress.
Studies have investigated the antioxidant activity of different extracts of Casuarina equisetifolia using methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, hydrogen peroxide radical scavenging assay, reducing power assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.netjournalejmp.comnih.govwaocp.orgeuropub.co.uknih.govscialert.netinnovareacademics.in
For instance, a study on the methanol (B129727) root extract of C. equisetifolia showed a maximum absorbance at 80 µg/ml in the reducing power assay, with an IC50 of 51.79 ± 0.26 µg/ml. europub.co.ukinnovareacademics.in The same extract exhibited DPPH scavenging activity with an IC50 of 52.74 ± 0.65 µg/ml and hydrogen peroxide scavenging activity with an IC50 of 64.94 ± 0.24 µg/ml. innovareacademics.in
Another study evaluating isolated compounds from C. equisetifolia bark and leaf methanol extracts for DPPH radical scavenging activity found that gallic acid isolated from the bark displayed the highest activity with an IC50 of 2.23 µg/mL, which was more effective than the standard ascorbic acid (IC50 14.10 µg/mL). scialert.net Catechin, ellagic acid (from bark), and quercetin (B1663063) (from leaf) also showed scavenging activity with IC50 values of 12.14, 3.67, and 3.67 µg/mL, respectively. scialert.net
The methanolic extract of C. equisetifolia leaves demonstrated strong antioxidant activity in the DPPH assay with an IC50 of 25.71 µg/mL, comparable to ascorbic acid. cabidigitallibrary.org The extract also showed dose-dependent scavenging of nitric oxide and hydroxyl radicals, with an IC50 of 4 µg for hydroxyl radical scavenging. nih.gov
These findings suggest that Casuarina equisetifolia extracts and potentially the compounds within them, including this compound, possess significant in vitro antioxidant capabilities.
| Assay Type | Sample Source | IC50 (µg/mL) | Notes | Citation |
| Reducing Power Assay | C. equisetifolia methanol root extract | 51.79 ± 0.26 | At 80 µg/ml maximum absorbance observed | europub.co.ukinnovareacademics.in |
| DPPH Scavenging Activity | C. equisetifolia methanol root extract | 52.74 ± 0.65 | innovareacademics.in | |
| Hydrogen Peroxide Scavenging | C. equisetifolia methanol root extract | 64.94 ± 0.24 | innovareacademics.in | |
| DPPH Scavenging Activity | Gallic acid (isolated from bark) | 2.23 | More effective than ascorbic acid | scialert.net |
| DPPH Scavenging Activity | Ellagic acid (isolated from bark) | 3.67 | scialert.net | |
| DPPH Scavenging Activity | Quercetin (isolated from leaf) | 3.67 | scialert.net | |
| DPPH Scavenging Activity | Catechin (isolated from bark) | 12.14 | scialert.net | |
| DPPH Scavenging Activity | C. equisetifolia methanol leaf extract | 25.71 | Comparable to ascorbic acid | cabidigitallibrary.org |
| Hydroxyl Radical Scavenging | C. equisetifolia extract | 4 | Dose-dependent inhibition | nih.gov |
Antimicrobial Activity Investigations
In vitro studies have also investigated the antimicrobial properties of Casuarina equisetifolia extracts against various bacterial and fungal pathogens. researchgate.netnih.govcabidigitallibrary.orgdoi.orgrjpponline.orgresearchgate.net These investigations often employ methods like the agar (B569324) well diffusion method or disc diffusion method to assess the zone of inhibition. researchgate.netcabidigitallibrary.orgrjpponline.orgresearchgate.net
Methanol extracts of C. equisetifolia bark, wood, leaf, and fruits, as well as isolated compounds, have been tested for antibacterial and antifungal activity. rjpponline.org Isolated compounds like gallic acid and lupeol (B1675499) showed good activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. rjpponline.org Methanolic extracts of wood, bark, and fruit demonstrated good activity against Gram-positive microorganisms like Staphylococcus aureus, while showing no effect against Gram-negative microorganisms in one study. rjpponline.org Fruit extract also exhibited good antifungal activity against Candida albicans. rjpponline.org
Another study using the disc diffusion method reported that methanol extracts of C. equisetifolia bark, leaves, and fruit exhibited inhibition of growth against tested bacterial and fungal strains. researchgate.net The leaves extract showed the highest antibacterial activity against Bacillus subtilis with a zone of inhibition of 20 mm. researchgate.net
Biologically synthesized silver nanoparticles using burned fruit powder of Casuarina equisetifolia have also shown remarkable antibacterial activity against pathogenic bacteria isolated from burn patients' skin, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Acinetobacter sp., and Klebsiella pneumoniae. biomedgrid.com
While these studies primarily focus on plant extracts, the presence of this compound as an alkaloid in Casuarina equisetifolia suggests a potential contribution to the observed antimicrobial effects, although specific in vitro studies on isolated this compound's antimicrobial activity were not prominently found in the search results. asianjpr.com
| Sample Source | Method | Target Microorganisms | Key Findings | Citation |
| C. equisetifolia methanol root extract | Agar well diffusion | Four different bacterial pathogens | Activity observed | researchgate.net |
| C. equisetifolia methanol leaf extract | Disc diffusion | Gram positive and Gram-negative organisms | Mild antibacterial activity | cabidigitallibrary.org |
| Isolated compounds (Gallic acid, Lupeol) | Cup and Plate method | E. coli, Pseudomonas aeruginosa (Gram-negative) | Good activity | rjpponline.org |
| C. equisetifolia wood, bark, fruit methanol extracts | Cup and Plate method | Staphylococcus aureus (Gram-positive) | Good activity (10.0, 12.0, 10.0 mm inhibition zones respectively for wood, bark, fruit) | rjpponline.org |
| C. equisetifolia fruit extract | Cup and Plate method | Candida albicans | Good antifungal activity | rjpponline.org |
| C. equisetifolia leaves methanol extract | Disc diffusion | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas fluoresces, Xanthomonas axonopod (bacteria); Aspergillus flavus, Dreschlera turcica, Fusarium verticilloides (fungi) | Inhibition of growth; Highest activity against B. subtilis (20 mm zone) | researchgate.net |
| Biologically synthesized AgNPs from C. equisetifolia burned fruit powder | Agar well diffusion | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Acinetobacter sp., Klebsiella pneumoniae | Remarkable antibacterial activity (significant against all except S. aureus in one analysis) | biomedgrid.com |
Antidiabetic Activity Research in Cell Models
Research into the antidiabetic activity of Casuarina equisetifolia and its components, including potential contributions from this compound, has been conducted using in vitro cell models. phytopharmajournal.comwisdomlib.orgnih.govrjptonline.orgresearchgate.net Cell lines like 3T3-L1 adipocytes are commonly used to study glucose uptake and insulin (B600854) sensitivity. phytopharmajournal.comrjptonline.org
Studies have evaluated the antidiabetic potential through mechanisms such as alpha-amylase inhibitor assay and glucose uptake assay using cell lines. phytopharmajournal.com The alpha-amylase inhibitory assay is considered a measure for antidiabetic activity. nih.gov
One study investigated the antidiabetic activity of Casuarina equisetifolia seed extract using alpha-amylase inhibitor assay and glucose uptake assay by using the 3T3 L1 cell line. phytopharmajournal.com
Another study on Casuarina equisetifolia bark methanol extract and its fractions showed that the total methanol extract exhibited the highest inhibitory effect on alpha-amylase activity (53.00 ± 0.58%) compared to other fractions, followed by the butanol fraction (46.33 ± 0.67%). nih.gov
While direct in vitro studies specifically on isolated this compound and its antidiabetic activity in cell models were not explicitly detailed in the search results, the plant extracts containing this compound have shown promising in vitro antidiabetic potential through mechanisms like enzyme inhibition and glucose uptake in cell lines. phytopharmajournal.comwisdomlib.orgnih.gov
| Assay Type | Sample Source | Key Findings | Citation |
| Alpha-amylase inhibition | C. equisetifolia seed extract | Activity evaluated | phytopharmajournal.com |
| Glucose uptake assay | C. equisetifolia seed extract (3T3 L1 cell line) | Activity evaluated | phytopharmajournal.com |
| Alpha-amylase inhibition | C. equisetifolia bark methanol extract | Highest inhibitory effect (53.00 ± 0.58%) | nih.gov |
| Alpha-amylase inhibition | C. equisetifolia bark butanol fraction | Significant inhibitory effect (46.33 ± 0.67%) | nih.gov |
Anti-inflammatory Research
In vitro anti-inflammatory activity of Casuarina equisetifolia extracts, which contain compounds like this compound, has been investigated using various methods, including HRBC (Human Red Blood Cell) membrane stabilization and protein denaturation assays. researchgate.neteuropub.co.ukajptonline.comresearchgate.netajptonline.comresearchgate.net
Studies have shown that Casuarina equisetifolia extracts can inhibit protein denaturation, a mechanism related to anti-inflammatory activity. researchgate.neteuropub.co.ukajptonline.comajptonline.com For example, aqueous and ethanolic leaf and fruit extracts of C. equisetifolia exhibited significant inhibition of protein denaturation. ajptonline.comajptonline.com Aqueous leaf extract and ethanolic leaf extract showed high percentages of inhibition of protein denaturation at 0.5 µg/ml, which were better than the standard drug diclofenac. ajptonline.com
The methanol root extract of C. equisetifolia demonstrated in vitro anti-inflammatory activity with a maximum inhibition of 84.6 ± 0.26 at 80 µg/ml and an IC50 value of 33.6 ± 0.23 µg/ml, as studied using protein denaturation of albumin. researchgate.neteuropub.co.uk
The HRBC membrane stabilization method is another assay used to evaluate the ability of extracts to protect the erythrocyte membrane against lysis induced by hypotonic solution, which is related to the anti-inflammatory effect. ajptonline.comajptonline.com Fruit extracts of C. equisetifolia have shown the highest percentage inhibition of lysis of HRBC. ajptonline.comajptonline.com
These in vitro findings suggest that Casuarina equisetifolia extracts possess anti-inflammatory properties, potentially attributable to the presence of various phytochemicals, including this compound.
| Assay Type | Sample Source | Key Findings | Citation |
| Protein Denaturation | C. equisetifolia aqueous leaf extract | High percentage inhibition at 0.5 µg/ml (92.4 ± 0.0034*) - better than standard diclofenac | ajptonline.com |
| Protein Denaturation | C. equisetifolia ethanolic leaf extract | High percentage inhibition at 0.5 µg/ml (91.9 ± 0.0012) - better than standard diclofenac | ajptonline.com |
| Protein Denaturation | C. equisetifolia methanol root extract | Maximum inhibition of 84.6 ± 0.26 at 80 µg/ml; IC50 value of 33.6 ± 0.23 µg/ml | researchgate.neteuropub.co.uk |
| HRBC Membrane Stabilization | C. equisetifolia fruit extracts | Highest percentage inhibition of lysis of HRBC | ajptonline.comajptonline.com |
Cytotoxic Activity Research in Cancer Cell Lines
The cytotoxic activity of Casuarina equisetifolia extracts has been investigated in vitro against various cancer cell lines. nih.govwaocp.orgcabidigitallibrary.orgnih.govdntb.gov.uaajbls.commdpi.comresearchgate.netresearchgate.netnih.gov These studies aim to determine the ability of the extracts to inhibit the growth or viability of cancer cells. Common methods include the MTT assay, which measures cell metabolic activity. ajbls.comnih.gov Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50). waocp.orgdntb.gov.uaajbls.commdpi.comnih.gov
Studies have evaluated the cytotoxic potential of different extracts against cell lines such as HepG-2 (human liver cancer), HCT-116 (human colon cancer), Caco-2 (human colorectal adenocarcinoma), and A549 (human lung carcinoma). waocp.orgnih.govdntb.gov.uaajbls.commdpi.comresearchgate.netresearchgate.netmdpi.com
The methanolic extract of Casuarina equisetifolia leaves showed mild cytotoxic activity in vitro. cabidigitallibrary.org
A study on C. equisetifolia bark methanol extract and its successive fractions evaluated cytotoxic activity against HepG-2 cells. waocp.orgresearchgate.net The polar fractions (ethyl acetate (B1210297) and butanol) exhibited the highest activity with the lowest IC50 values of 42.09 µg/mL and 39.19 µg/mL, respectively, followed by the total methanolic extract (IC50 44.34 µg/mL). waocp.org The total methanolic extract and its butanol fraction also showed approximately equal anticancer activity against CACO-2 cells with IC50 values of 19.54 µg/mL and 19.90 µg/mL, respectively. nih.gov
Another study reported that the methanolic extract of Casuarina equisetifolia possessed the highest cytotoxic activity against HepG-2, Caco-2, and A549 cells, with IC50 values of 52.27, 40.73, and 39.12 µg/mL, respectively. dntb.gov.ua
The methanolic extract of Casuarina equisetifolia exhibited potent cytotoxic activity against HepG-2 and HCT-116 cancer cell lines. researchgate.net
These in vitro findings indicate that Casuarina equisetifolia extracts, containing various phytochemicals including this compound, possess cytotoxic activity against several cancer cell lines, suggesting potential as a source for anticancer agents.
| Sample Source | Target Cell Line(s) | IC50 (µg/mL) | Notes | Citation |
| C. equisetifolia methanol leaf extract | Not specified | Mild activity | cabidigitallibrary.org | |
| C. equisetifolia bark ethyl acetate fraction | HepG-2 | 42.09 | Highest activity among fractions against HepG-2 | waocp.org |
| C. equisetifolia bark butanol fraction | HepG-2 | 39.19 | Highest activity among fractions against HepG-2 | waocp.org |
| C. equisetifolia bark methanol extract | HepG-2 | 44.34 | waocp.org | |
| C. equisetifolia bark methanol extract | CACO-2 | 19.54 | Approximately equal activity to butanol fraction against CACO-2 | nih.gov |
| C. equisetifolia bark butanol fraction | CACO-2 | 19.90 | Approximately equal activity to methanol extract against CACO-2 | nih.gov |
| C. equisetifolia methanolic extract | HepG-2 | 52.27 | Highest cytotoxic activity among tested cell lines in this study | dntb.gov.ua |
| C. equisetifolia methanolic extract | Caco-2 | 40.73 | dntb.gov.ua | |
| C. equisetifolia methanolic extract | A549 | 39.12 | dntb.gov.ua | |
| C. equisetifolia methanolic extract | HepG-2, HCT-116 | Potent activity | researchgate.net |
Other Investigated Biological Activities (e.g., gastroprotective, hepatoprotective)
Beyond the major areas of research, in vitro studies have also touched upon other potential biological activities of Casuarina equisetifolia extracts, which may be related to the presence of compounds like this compound. These include gastroprotective and hepatoprotective activities. journalejmp.comasianjpr.comwisdomlib.orgresearchgate.netnih.govijpsr.compsu.edudntb.gov.uanih.govmdpi.comaustinpublishinggroup.com
While many studies on gastroprotective and hepatoprotective effects involve in vivo models, some in vitro work provides supporting evidence or explores potential mechanisms. ijpsr.compsu.edunih.govmdpi.comaustinpublishinggroup.com
For instance, in vitro studies on the gastroprotective effects of plant extracts often utilize cell lines like human gastric mucosa epithelial cells (GES-1) to assess protection and repair mechanisms. mdpi.com These studies might investigate the effect of extracts on cell viability, proliferation, or the secretion of protective factors and inflammatory mediators. mdpi.com
Hepatoprotective activity, the ability to protect the liver, has also been linked to the antioxidant properties of Casuarina equisetifolia extracts in some reviews of natural products with hepatoprotective activity. wisdomlib.orgpsu.edu While direct in vitro hepatoprotective assays using liver cell lines and Casuarina equisetifolia extracts were not detailed in the provided snippets focusing on in vitro mechanisms, the strong antioxidant activity observed in vitro in various studies supports the potential for a hepatoprotective effect, as oxidative stress is implicated in liver damage. nih.govscialert.netpsu.edu
Casuarina equisetifolia extracts have also been noted for other activities in broader reviews of its biological properties, such as antispasmodic and anti-arthritic potential, although the specific in vitro studies detailing these effects at a mechanistic level were not extensively covered in the search results limited to in vitro preclinical studies. journalejmp.combiomedgrid.comasianjpr.comphcogrev.comphcogrev.com
Further dedicated in vitro studies are needed to fully elucidate the mechanisms behind these other reported biological activities of Casuarina equisetifolia extracts and the specific role of this compound in these effects.
Preclinical in vivo Studies in Animal Models
Preclinical in vivo studies, typically conducted in animal models such as mice and rats, are a crucial step in drug development. These studies provide insights into how a compound behaves in a living organism, including its efficacy against specific diseases and its effects on biological processes bihealth.orginvetus.com. While animal models have contributed significantly to understanding disease mechanisms and evaluating potential treatments, the translation of findings from animal studies to human clinical trials can be complex and is not always successful plos.org.
Disease Model Efficacy Studies
Research has explored the efficacy of this compound, often in the form of plant extracts containing the compound, in various animal models of disease.
Anti-inflammatory and Anti-nociceptive Effects: Studies using essential oil from Casuarina equisetifolia stem bark in rats have demonstrated anti-inflammatory and anti-nociceptive activities. In a carrageenan-induced paw edema model, the essential oil significantly inhibited inflammatory mediators within the first 1 to 3 hours. The oil also reduced pain responses in both early and late phases of the formalin test, showing inhibition of paw licking scielo.brscielo.brusp.brresearchgate.net.
Antidiabetic and Antihyperlipidemic Effects: An ethanolic extract of Casuarina equisetifolia bark has been investigated for its effects on streptozotocin-induced diabetic rats. Oral administration of the extract led to a reduction in blood sugar levels starting from the 7th day of continuous administration. The extract also showed significant improvements in serum lipid profiles in diabetic rats, including a reduction in total cholesterol, LDL cholesterol, and VLDL cholesterol, and an increase in HDL cholesterol researchgate.netiosrphr.org. Phytosomes containing Casuarina equisetifolia extract have also shown enhanced antidiabetic and antihyperlipidemic activities in Wistar rats compared to the crude extract researchgate.net.
Anticancer Effects: Methanolic extracts of Casuarina equisetifolia leaves have been evaluated for anticancer potential against Ehrlich Ascites Carcinoma (EAC) in mice. These extracts demonstrated significant cytotoxic activity in vitro and showed antitumor effects in the EAC in vivo model. Treatment with the extract increased the mean survival time and restored altered hematological parameters in EAC-bearing mice researchgate.netresearchgate.netresearchgate.net. Studies have also indicated the potential of casearins, compounds found in Casearia sylvestris (a genus sometimes associated with compounds similar to those in Casuarina), to reduce tumor growth in xenograft models of human colorectal carcinoma in mice nih.gov.
Anti-ulcer and Gastroprotective Properties: Ethanolic extract from Casuarina equisetifolia has exhibited anti-ulcer and gastroprotective properties in Albino rats using induced gastric ulcer models nih.gov.
Anti-diarrheal Activity: The ethanolic extract of Casuarina equisetifolia has also demonstrated a dose-dependent anti-diarrheal activity by reducing the total number of feces, weight, and volume of intestinal contents in experimental animals nih.gov.
Anti-colitis Effects: An ethanolic extract from Casuarina glauca branchlets showed potential in treating ulcerative colitis (UC) in a rat model. Oral administration of the extract reduced UC symptoms, colonic expression of EGFR, LRRK2, and HSP90, and alleviated tissue damage. It also lowered the expression of inflammatory (pNFkB) and apoptotic (c-Caspase 3) markers in the colon of rats with UC nih.govfrontiersin.org.
Data from select disease model efficacy studies are summarized in the table below:
| Disease Model (Animal Species) | Casuarina Species/Extract | Key Findings |
| Carrageenan-induced paw edema (Rats) | C. equisetifolia essential oil | Significant inhibition of inflammatory mediators (1-3 hours). scielo.brscielo.brusp.brresearchgate.net |
| Formalin test (Rats) | C. equisetifolia essential oil | Reduced pain responses in early and late phases. scielo.brscielo.brusp.brresearchgate.net |
| Streptozotocin-induced diabetes (Rats) | C. equisetifolia bark ethanolic extract | Reduced blood sugar, improved serum lipid profile (cholesterol, LDL, VLDL, HDL). researchgate.netiosrphr.org |
| Ehrlich Ascites Carcinoma (Mice) | C. equisetifolia leaf methanolic extract | Increased mean survival time, restored hematological parameters, antitumor effect. researchgate.netresearchgate.netresearchgate.net |
| Induced gastric ulcer (Albino rats) | C. equisetifolia ethanolic extract | Anti-ulcer and gastroprotective properties. nih.gov |
| Induced diarrhea (Experimental animals) | C. equisetifolia ethanolic extract | Dose-dependent anti-diarrheal activity. nih.gov |
| Acetic acid-induced ulcerative colitis (Rats) | C. glauca branchlets ethanolic extract | Reduced UC symptoms, lowered inflammatory and apoptotic markers, alleviated tissue damage. nih.govfrontiersin.org |
Pharmacodynamic Investigations in Animal Systems
Pharmacodynamics (PD) focuses on the effects of a drug on the body and the relationship between drug concentration and its response alimentiv.com. While specific detailed pharmacodynamic studies solely on isolated this compound in animal models are less extensively reported compared to efficacy studies using extracts, the in vivo efficacy studies described above inherently involve pharmacodynamic observations.
For instance, the observation of reduced blood sugar levels starting from day 7 in diabetic rats treated with Casuarina equisetifolia extract provides insight into the time course of the extract's pharmacodynamic effect on glucose metabolism researchgate.netiosrphr.org. Similarly, the duration of anti-inflammatory effects observed in the carrageenan-induced edema model (inhibition within 1-3 hours) reflects the pharmacodynamics of the Casuarina equisetifolia essential oil in modulating inflammatory responses scielo.brscielo.brusp.brresearchgate.net.
Further dedicated pharmacodynamic studies would typically involve measuring specific biomarkers, enzyme activities, or receptor interactions in animal tissues and correlating these with the observed physiological effects over time and at different concentrations of the test substance alimentiv.compharmaron.com. While the provided search results highlight efficacy in disease models, detailed quantitative pharmacodynamic parameters specifically for isolated this compound in animal systems were not prominently found. Research into the pharmacodynamic mechanisms of action of the compounds present in Casuarina extracts, including this compound, is ongoing and often inferred from the observed biological effects in these preclinical models.
Structure Activity Relationship Sar and Computational Studies
Empirical Structure-Activity Relationship (SAR) Determination
Empirical SAR studies of casuarine involve synthesizing a series of this compound derivatives with specific structural modifications and evaluating their inhibitory activity against various enzymes, particularly glycosidases. These studies aim to identify key functional groups and stereochemical features essential for potent and selective inhibition. For example, studies on C-6 fluorinated this compound derivatives have shown that the introduction of fluorine atom(s) at the C-6 position can significantly impact glycosidase inhibitory activities. This modification has been observed to remove the trehalase and maltase inhibitory activities of this compound derivatives while greatly increasing their specificity towards amyloglucosidase. researchgate.netnih.govresearchgate.net The inhibitory potency of these fluorinated casuarines is dependent on the configuration of the fluorine atom at C-6. researchgate.netnih.gov Specifically, 6-deoxy-6-epi-6-fluoro-casuarine has been found to be approximately 40-fold more potent than its parent compound, 6-epi-casuarine, as a specific amyloglucosidase inhibitor. researchgate.netnih.gov Investigations into C-7 modified analogues of this compound have indicated that the introduction of a C-7 aminomethyl or amide group leads to a sharp decrease in inhibitory activities. researchgate.net
Molecular Docking and Ligand-Enzyme Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound or its derivatives) when bound to a protein target (like a glycosidase enzyme). This provides insights into the key interactions driving the binding and helps explain the observed SAR. Molecular docking calculations have been performed using the X-ray structure of amyloglucosidase to understand the binding modes of this compound and its derivatives. acs.org These studies have shown that this compound and 6-epi-casuarine are located within the active site of amyloglucosidase through multiple interactions. acs.org The replacement of C-6 hydroxyl groups with fluorine atoms has been shown by docking studies to remove original interactions with trehalase but reinforce binding with amyloglucosidase via newly established fluorine-related hydrogen bonding or untypical anion-π interactions. researchgate.netnih.gov Docking studies on C-7-fluorinated polyhydroxylated pyrrolizidines, including this compound derivatives, have indicated that their potent inhibition of trehalase and amyloglucosidase is due to interaction modes dominated by fluorine atoms with amino acid residues in the enzyme active sites. nih.gov Steady interactions have been observed between the C-7 fluoride (B91410) and a hydrophobic pocket in amyloglucosidase through untypical anion-π interactions. nih.govacs.org Molecular modeling studies focusing on glucoamylase have also investigated the binding modes of newly synthesized this compound derivatives within the enzyme cavity, highlighting structural features important for selective glucoamylase inhibition. core.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to find a mathematical relationship between the structural properties of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds. QSAR models have been established for this compound derivatives, particularly focusing on their activity against amyloglucosidase. researchgate.netnih.govresearchgate.net CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Analysis) models have been used to investigate the quantitative SARs of this compound derivatives, indicating that the electrostatic field has a dominating effect on amyloglucosidase inhibition. researchgate.netnih.gov These 3D-QSAR models have been validated and are considered reliable for the further optimization of this compound-related iminosugars and the design of potential therapeutic agents. researchgate.netnih.gov
Computational Chemistry Applications in this compound Research
Beyond molecular docking and QSAR, computational chemistry encompasses a range of techniques applied in this compound research. These methods can include conformational analysis, molecular dynamics simulations to study the flexibility and stability of this compound and its complexes with enzymes over time, and quantum chemical calculations to determine electronic properties and reaction mechanisms. While specific details on the broad application of all these methods to this compound were not extensively detailed in the provided search results, the use of molecular docking and QSAR (including 3D-QSAR methods like CoMFA and CoMSIA) clearly demonstrates the integral role of computational chemistry in understanding the behavior and optimizing the activity of this compound and its derivatives as glycosidase inhibitors. researchgate.netnih.govacs.orgnih.govcore.ac.uk Computational chemistry provides essential tools for exploring the molecular basis of this compound's interactions and guiding the synthesis of novel analogs with improved properties.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9859098 |
| 6-epi-casuarine | Not explicitly found in search results, related to this compound (CID 9859098) |
| 6-deoxy-6-epi-6-fluoro-casuarine | Not explicitly found in search results, derivative of 6-epi-casuarine |
| Australine (B55042) | Not explicitly found in search results, related to this compound |
| Casuarictin | 73644 |
| Casuarinin | 157395 |
| DMDP (2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine) | Not explicitly found in search results, mentioned as related |
Interactive Data Table Example (Illustrative based on search findings):
Advanced Analytical Methodologies in Casuarine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components within a mixture. up.ac.zaresearchgate.netspectroscopyonline.com Its application is indispensable in casuarine research for isolating the alkaloid from crude plant extracts and for its precise quantification. The primary chromatographic methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds like this compound. spectroscopyonline.com In the analysis of constituents from Casuarina species, HPLC coupled with a Diode-Array Detector (HPLC-DAD) has been effectively used to identify and quantify various phenolic acids and flavonoids. nih.gov For alkaloid analysis specifically, HPLC is often coupled with mass spectrometry (LC-MS), which has become the preferred method for determining pyrrolizidine (B1209537) alkaloids (PAs), a class of compounds structurally related to this compound. mdpi.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) offers even greater resolving power and sensitivity. spectroscopyonline.com A typical UHPLC-MS/MS method for PA analysis involves a C18 stationary phase column and a gradient mobile phase consisting of water and methanol (B129727) or acetonitrile, both containing a small percentage of formic acid to improve ionization. amazonaws.com
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. spectroscopyonline.com While this compound itself is not ideal for direct GC analysis due to its low volatility, this technique has been applied to analyze volatile organic compounds from Casuarina species, successfully identifying sesquiterpenes and monoterpenes. researchgate.net For the analysis of less volatile alkaloids by GC, derivatization may be required to increase their volatility and thermal stability. arxiv.org GC-MS has been used for the analysis of other pyrrolidine (B122466) alkaloids, though challenges such as thermal degradation in the injector can occur. bioanalysis-zone.com
Capillary Electrophoresis (CE) is a powerful separation technique with high efficiency and resolution, making it increasingly popular for the analysis of alkaloids in herbal materials. nih.gov The separation in CE is based on the differential migration of charged particles in an electric field. nih.gov This technique is particularly advantageous for separating structurally similar alkaloids and can be coupled with mass spectrometry for enhanced identification capabilities. nih.govnih.gov Modifications to the running buffer, such as the addition of organic solvents or chiral selectors, can be employed to optimize the separation of specific alkaloids. nih.gov
Table 1: Comparison of Chromatographic Techniques in Alkaloid Analysis This table provides a general comparison of techniques as applied to alkaloid analysis.
| Technique | Principle | Typical Application for this compound Research | Advantages | Limitations |
|---|---|---|---|---|
| HPLC/UHPLC | Partitioning between a liquid mobile phase and a solid stationary phase. up.ac.za | Quantification and purification of this compound from plant extracts. | High resolution, suitable for non-volatile compounds, well-established methods. mdpi.comamazonaws.com | Requires significant solvent usage. |
| GC-MS | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. spectroscopyonline.com | Analysis of volatile compounds in Casuarina extracts; analysis of derivatized this compound. researchgate.net | Excellent separation for volatile compounds, provides structural information (MS). mdpi.com | Not suitable for non-volatile/thermally labile compounds without derivatization. spectroscopyonline.com |
| Capillary Electrophoresis (CE) | Differential migration of ions in an electric field. nih.gov | Separation of this compound from other closely related alkaloids. | High separation efficiency, minimal sample and solvent consumption. nih.gov | Lower concentration sensitivity compared to HPLC unless coupled with specific detectors. |
Spectroscopic Methods for Structural Elucidation and Characterization in Research
Spectroscopic techniques are vital for determining the molecular structure of isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are the primary tools used for the structural elucidation of natural products like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the complete structure of organic molecules in solution. Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular skeleton. bioanalysis-zone.com
Table 2: Representative ¹H and ¹³C NMR Data for Retronecine (B1221780) (in CDCl₃) This data is for the related compound retronecine and is intended to be illustrative of the data generated in this compound research.
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
|---|---|---|
| 1 | 134.9 | 5.80 (br s) |
| 2 | 125.5 | - |
| 3 | 61.9 | 3.45 (m), 3.95 (m) |
| 5 | 53.8 | 2.70 (m), 3.35 (m) |
| 6 | 35.7 | 2.00 (m), 2.20 (m) |
| 7 | 75.9 | 4.20 (m) |
| 8 | 79.8 | 4.75 (m) |
| 9 | 62.4 | 4.10 (d, 12.0), 4.25 (d, 12.0) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific bonds (e.g., O-H, N-H, C=O). This technique provides qualitative information that complements NMR data in the structural confirmation of this compound.
Mass Spectrometry for Metabolite Profiling and Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is essential for determining the molecular weight of a compound and for obtaining structural information through fragmentation patterns. When coupled with a chromatographic separation technique like LC or GC, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), is the most widely used MS-based technique for analyzing pyrrolizidine alkaloids and their metabolites. arxiv.orgselectscience.net ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺), allowing for the determination of the molecular weight. selectscience.net
Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that can be used for unambiguous identification and structural elucidation. nih.gov The development of LC-MS/MS methods is crucial for the sensitive and specific detection of PAs in various food and herbal products. amazonaws.comarxiv.org
Metabolite profiling studies of Casuarina equisetifolia bark have been performed using HPLC-MS to annotate the secondary metabolites present in the extract. mdpi.com This untargeted approach allows for the comprehensive chemical characterization of a sample, identifying a wide range of compounds simultaneously. mdpi.com
Table 3: Illustrative LC-ESI-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis This table presents typical parameters for the analysis of PAs, which would be adapted for specific this compound research.
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecules [M+H]⁺ for basic compounds like alkaloids. amazonaws.com |
| Precursor Ion | [M+H]⁺ of the target alkaloid | The specific ion selected for fragmentation in MS/MS analysis. |
| Product Ions | Specific m/z values | Characteristic fragments used for identification and quantification (MRM transitions). amazonaws.com |
| Collision Energy (CE) | Variable (e.g., 10-40 eV) | Optimized to produce the most informative and abundant product ions. amazonaws.com |
| Declustering Potential (DP) | Variable (e.g., 50-100 V) | Helps to prevent ion clusters and improve signal quality. amazonaws.com |
Application of Machine Learning and Chemometrics in this compound Data Analysis
The large and complex datasets generated by modern analytical instruments (e.g., LC-MS, NMR) often require advanced data analysis methods for interpretation. Chemometrics, which uses mathematical and statistical methods to analyze chemical data, and machine learning are increasingly applied in natural product research. nih.govamazonaws.com
These techniques can be used for:
Pattern Recognition and Classification: Differentiating between samples based on their chemical profiles. For instance, Principal Component Analysis (PCA) can be used to visualize variations between Casuarina extracts based on different extraction techniques or plant parts. mdpi.com
Authentication and Quality Control: Machine learning models can be trained on analytical data (like HPTLC fingerprints or MS spectra) to automatically identify botanical species and detect adulteration. nih.gov
Identifying Bioactive Compounds: Biochemometrics integrates chemical and biological data to identify which compounds in a complex mixture are responsible for a specific biological activity. plos.org This involves correlating the abundance of specific chemical features (e.g., MS peaks) with bioassay results.
Predictive Modeling: In silico methods and machine learning can predict the biological activities or properties of compounds based on their chemical structure, aiding in the virtual screening of natural product libraries. nih.gov
Commonly used chemometric and machine learning methods include:
Principal Component Analysis (PCA): An unsupervised method used for dimensionality reduction and visualizing trends in the data. mdpi.com
Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method used to build a model that can classify samples into predefined groups. arxiv.org
Artificial Neural Networks (ANNs) and Deep Learning: More complex models that can learn intricate patterns in data, used for tasks like predicting medicinal uses of compounds or automating image analysis. spectroscopyonline.comnih.gov
While specific applications to this compound are not detailed in the provided literature, these approaches offer a powerful framework for analyzing the complex chemical data generated in its research, from quality control of extracts to identifying structure-activity relationships.
Bioanalytical Method Development for Biological Matrices
To study the pharmacokinetics and metabolism of this compound, robust bioanalytical methods are required to accurately measure its concentration in biological matrices such as plasma, urine, or tissue. amazonaws.com These methods must be thoroughly validated to ensure the reliability of the results. amazonaws.com LC-MS/MS is the technique of choice for this purpose due to its high sensitivity and selectivity. mdpi.com
The development of a bioanalytical method involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances (e.g., proteins, salts) from the biological matrix and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). amazonaws.com The choice of method depends on the analyte's properties and the required sensitivity.
Chromatographic Separation: An LC method is developed to separate the analyte from endogenous matrix components and any metabolites.
Mass Spectrometric Detection: MS/MS detection is typically used in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification. nih.gov
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA guidance). fda.gov Validation ensures the method is reliable for its intended purpose.
Key validation parameters include:
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. amazonaws.com
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. mdpi.com
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. nih.govmdpi.com
Recovery: The efficiency of the extraction process. mdpi.com
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. medipharmsai.com
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, room temperature). nih.gov
The determination of alkaloids in biological fluids like blood and urine is crucial for pharmacokinetic, toxicological, and clinical studies. mdpi.com The development of sensitive and validated bioanalytical methods is a prerequisite for advancing the understanding of this compound's behavior in biological systems.
Table 4: Key Parameters for Bioanalytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of determined value to the nominal concentration. | Within ±15% of nominal value (±20% at LLOQ). mdpi.com |
| Precision | Reproducibility of replicate measurements, expressed as RSD or CV. | ≤15% (≤20% at LLOQ). mdpi.com |
| Recovery | Efficiency of the sample extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | Suppression or enhancement of ionization by matrix components. medipharmsai.com | Should be assessed to ensure it does not compromise accuracy and precision. |
| Lower Limit of Quantification (LLOQ) | Lowest standard on the calibration curve with acceptable accuracy and precision. nih.gov | Signal should be at least 5-10 times the baseline noise. |
| Stability | Chemical stability of the analyte in the matrix under various conditions. nih.gov | Concentration should be within ±15% of the initial concentration. |
Compound Index
Future Directions and Research Opportunities
Emerging Research Areas in Casuarine Biology and Chemistry
While this compound is primarily known for its potent and selective inhibition of amyloglucosidase, current research is expanding to explore its broader biological activities and chemical nuances. A significant emerging area is the investigation of structure-activity relationships (SAR) through the synthesis and biological evaluation of novel this compound derivatives.
Recent studies have focused on the strategic modification of the this compound scaffold to enhance its potency and selectivity for specific glycosidases. For instance, the synthesis of C-6 fluorinated this compound derivatives has demonstrated that the introduction of fluorine atoms can dramatically alter the inhibitory profile. These fluorinated analogs showed a marked increase in specificity towards amyloglucosidase while diminishing or eliminating inhibitory activity against other enzymes like trehalase and maltase. This line of research opens avenues for developing highly targeted enzyme inhibitors.
Future research is likely to focus on:
Exploring a wider range of biological targets: Beyond glycosidases, the polyhydroxylated and chiral nature of this compound makes it a candidate for interaction with other biological macromolecules. Screening this compound and its derivatives against a broader panel of enzymes and receptors could uncover novel therapeutic applications.
Investigating synergistic effects: The potential for this compound to act in concert with other therapeutic agents is an unexplored area. For example, its ability to modulate carbohydrate metabolism could be synergistic with anti-diabetic or anti-obesity drugs.
Understanding the molecular basis of selectivity: Detailed kinetic and structural studies of this compound and its analogs bound to their target enzymes will provide a deeper understanding of the molecular interactions that govern their inhibitory potency and selectivity. This knowledge is crucial for the rational design of next-generation inhibitors.
| Research Area | Focus | Potential Impact |
| Structure-Activity Relationship (SAR) Studies | Synthesis of novel derivatives (e.g., fluorinated, alkylated) to probe key interactions with target enzymes. | Development of more potent and selective glycosidase inhibitors with improved therapeutic profiles. |
| Expanded Biological Screening | Testing this compound and its analogs against a diverse range of biological targets beyond glycosidases. | Discovery of new therapeutic applications in areas such as antiviral, anticancer, or immunology. |
| Synergistic Therapy Evaluation | Investigating the combined effects of this compound with existing drugs for metabolic or other diseases. | Enhancement of therapeutic efficacy and potential for dose reduction of conventional drugs. |
| Mechanistic Structural Biology | X-ray crystallography and cryo-electron microscopy studies of this compound-enzyme complexes. | Detailed understanding of binding modes to guide the rational design of new inhibitors. |
Potential for Biomimetic and Bioinspired Synthesis
The total synthesis of this compound and its stereoisomers is a complex challenge that has attracted considerable attention from synthetic chemists. While several successful total syntheses have been reported, there is growing interest in the development of more efficient and stereoselective routes. Biomimetic and bioinspired synthesis, which seeks to mimic nature's synthetic strategies, offers a promising approach.
The biosynthesis of pyrrolizidine (B1209537) alkaloids, the class to which this compound belongs, is thought to proceed from polyamines through a series of cyclization and oxidation reactions. A bioinspired synthetic approach to this compound could involve mimicking these key transformations in the laboratory. This could lead to more concise and elegant syntheses compared to traditional linear approaches.
Key opportunities in this area include:
Development of novel cyclization strategies: Inspired by the proposed biosynthetic pathway, new methods for constructing the pyrrolizidine core of this compound with precise stereochemical control could be developed.
Enzymatic and chemoenzymatic synthesis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity and efficiency. For example, enzymes could be used to install the numerous hydroxyl groups with the correct stereochemistry.
Divergent synthesis of analogs: A bioinspired route could be designed to be divergent, allowing for the synthesis of a variety of this compound analogs from a common intermediate. This would greatly facilitate SAR studies.
Integration of Multi-Omics Approaches in Casuarina Research
The biosynthesis of this compound in its natural source, the Casuarina species, is a complex process involving a cascade of enzymatic reactions. The elucidation of this pathway is crucial for understanding how the plant produces this valuable compound and for potentially harnessing this machinery for biotechnological production. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, provides a powerful toolkit for this purpose.
While multi-omics studies on Casuarina have so far focused on understanding the plant's response to environmental stresses such as salinity and drought, the same methodologies can be applied to investigate the biosynthesis of this compound. For instance, transcriptomic and metabolomic analyses of different tissues of the Casuarina plant could reveal correlations between gene expression and the accumulation of this compound and its precursors.
Future research directions in this area are:
Identifying candidate genes for this compound biosynthesis: By correlating gene expression profiles with metabolomic data, it should be possible to identify the genes encoding the enzymes responsible for the various steps in the this compound biosynthetic pathway.
Metabolic engineering of this compound production: Once the biosynthetic genes are identified, they could be expressed in microbial or plant-based systems to produce this compound on a larger scale. This would provide a sustainable alternative to extraction from the plant.
Understanding the regulation of this compound biosynthesis: Multi-omics data can also shed light on how the biosynthesis of this compound is regulated in the plant, for example, in response to developmental cues or environmental stimuli.
Development of Advanced in vitro and in vivo Models for Mechanistic Elucidation
To fully understand the therapeutic potential of this compound and its derivatives, it is essential to move beyond simple enzyme inhibition assays and investigate their effects in more complex biological systems. The development and application of advanced in vitro and in vivo models will be crucial for elucidating the mechanism of action of these compounds at the cellular and organismal level.
Advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, can provide a more physiologically relevant environment to study the effects of this compound on cellular processes. researchgate.netscienceopen.comresearchgate.netnih.govfrontiersin.org For example, these models could be used to investigate the impact of this compound on glucose metabolism and insulin (B600854) signaling in liver or muscle cells.
In the realm of in vivo studies, advanced imaging techniques can be employed to visualize the biodistribution and target engagement of this compound in living organisms. Fluorescently labeling this compound or its analogs would allow for real-time tracking of the compound's journey through the body and its interaction with target tissues and organs. nih.govnih.govresearchgate.net
Key research opportunities include:
Utilizing organoid models: Patient-derived organoids could be used to study the effects of this compound in a personalized medicine context, for instance, in metabolic diseases. researchgate.netscienceopen.comresearchgate.netnih.govfrontiersin.org
Developing organ-on-a-chip platforms: Microfluidic devices that mimic the function of specific organs could be used to study the pharmacokinetics and pharmacodynamics of this compound in a controlled environment.
Applying advanced in vivo imaging: Techniques such as positron emission tomography (PET) or magnetic resonance imaging (MRI) with this compound-based probes could provide detailed information on its in vivo behavior.
Rational Design of this compound-Based Bioactive Scaffolds
The unique three-dimensional structure of this compound, with its densely functionalized and chiral pyrrolizidine core, makes it an attractive scaffold for the rational design of new bioactive molecules. By using the this compound structure as a starting point, medicinal chemists can design and synthesize novel compounds with improved or entirely new biological activities.
Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how this compound and its analogs interact with their biological targets. This information can then be used to guide the design of new compounds with enhanced binding affinity and selectivity. For example, computational studies can help in identifying key pharmacophoric features of the this compound scaffold that are essential for its inhibitory activity.
Future avenues for research in this domain include:
Q & A
Q. How can PICO/FINER criteria refine research questions on Casuarina’s symbiotic relationships?
- Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess question viability. For PICO:
- Population : Casuarina equisetifolia seedlings.
- Intervention : Inoculation with Frankia strain ORS021001.
- Comparison : Non-inoculated controls.
- Outcome : Nitrogen fixation rates ().
Peer-review protocols ensure alignment with disciplinary standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
